molecular formula C14H11F3O B1304653 2-(Trifluoromethyl)benzhydrol CAS No. 727-98-0

2-(Trifluoromethyl)benzhydrol

Cat. No. B1304653
CAS RN: 727-98-0
M. Wt: 252.23 g/mol
InChI Key: RMAICPATZGPCIL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzhydrol is a chemical compound with the molecular formula C14H11F3O . It has a molecular weight of 252.23 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)benzhydrol consists of a benzhydrol group attached to a trifluoromethyl group . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzhydrol has a refractive index of n20/D 1.537 (lit.), a boiling point of 273-274 °C (lit.), and a density of 1.311 g/mL at 25 °C (lit.) .

Relevant Papers Several papers related to 2-(Trifluoromethyl)benzhydrol and similar compounds were found. For example, a paper discusses the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another paper discusses the enantioselective desymmetrization of trifluoromethylated benzhydrols via intramolecular dehydrogenative silylation .

Scientific Research Applications

Generation of Benzosultams

  • Application: Generation of benzosultams via trifluoromethylation.
  • Process: Involves a photo-initiated trifluoromethylation followed by C–N bond formation to produce benzosultams under visible light irradiation. This transformation is efficient at room temperature (Xiang, Kuang, & Wu, 2016).

Analytical Methods in Pharmaceutical Analysis

  • Application: Analytical methods for alpha-ethyl benzhydrol derivatives.
  • Process: Ultraviolet spectrophotometric methods based on dehydrations catalyzed by hydrochloric acid, yielding aromatic chromophores (Görog, Rényei, & Lauko, 1983).

Benzylation of Alcohols

  • Application: Benzylation of a wide range of alcohols.
  • Process: Using a bench-stable pyridinium salt that converts alcohols into benzyl ethers upon warming (Poon & Dudley, 2006).

Intramolecular Hydrogen Bonding and Molecular Geometry Study

  • Application: Theoretical study of intramolecular hydrogen bonding in 2-trifluoromethylphenol.
  • Process: Investigates conformational behavior and intramolecular interactions using ab initio calculations and various DFT methods (Kovács, Kolossváry, Csonka, & Hargittai, 1996).

Aromatic Trifluoromethylation with Metal Complexes

  • Application: Development of methods for the selective introduction of fluorine-containing groups into organic molecules.
  • Process: Focused on molecules bearing trifluoromethyl groups on aromatic rings, crucial for pharmaceuticals and agrochemicals (Tomashenko & Grushin, 2011).

Palladium-catalyzed Asymmetric Alkenylation

  • Application: Asymmetric alkenylation of cyclic olefins.
  • Process: Achieves high enantioselectivities in the formation of optically active alkenylated compounds (Ozawa, Kobatake, & Hayashi, 1993).

properties

IUPAC Name

phenyl-[2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9,13,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAICPATZGPCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380507
Record name 2-(Trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzhydrol

CAS RN

727-98-0
Record name 2-(Trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)benzhydrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This material was prepared from 2-(trifluoromethyl)phenylmagnesium bromide (16 mmol) and benzaldehyde (15 mmol) using the procedure described for compound (96) (3.7 g, 98%).
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
compound ( 96 )
Quantity
3.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Brown, C Chevalier, F Huet, C Le Grumelec… - Tetrahedron …, 1994 - Elsevier
15 Chiral acids were esterified with optically pure (R)-(+)-2-(trifluoromethyl)benzhydrol (R)-(+)-1, a readily available reagent. With respect to the carboxy group, the stereogenic centre is …
Number of citations: 14 www.sciencedirect.com
TJ Wenzel - 2007 - books.google.com
A comprehensive overview of the use of NMR spectroscopy for chiral discrimination Discrimination of Chiral Compounds Using NMR Spectroscopy concisely covers the broad array of …
Number of citations: 296 books.google.com
G Uccello-Barretta, F Balzano… - Current pharmaceutical …, 2006 - search.proquest.com
The analysis of enantiorecognition processes involves the detection of enantiomeric species as well as the study of chiral discrimination mechanisms. In both fields Nuclear Magnetic …
Number of citations: 56 search.proquest.com
M Yamaguchi - NUCLEAR MAGNETIC RESONANCE-LONDON-, 1996 - books.google.com
The format and coverage of this report remain similar as in the previous years. Various chemical and physical influences to nuclear shieldings are considered in the first section. The …
Number of citations: 1 books.google.com
E Brown, F Viot, Y Le Floc'h - Tetrahedron letters, 1985 - Elsevier
(S)-(−)-Carbamalactic acid is the phenylcarbamate derived from natural (S)-lactic acid. This new chiral reagent was efficiently used for the resolution of racemic bases such as α-…
Number of citations: 18 www.sciencedirect.com
A Lezé - 1995 - theses.fr
La contribution principale de ce travail se situe dans le domaine de la synthese asymetrique. L'hydrure de lithium et d'aluminium reduit rapidement et quantitativement la 9h-fluoren-9-…
Number of citations: 3 www.theses.fr
C Deroye-Chevalier - 1996 - theses.fr
L'objectif principal de ce travail est la preparation d'acides carboxyliques chiraux optiquement actifs, par addition conjuguee enantioselective d'organomagnesiens sur differentes …
Number of citations: 0 www.theses.fr

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